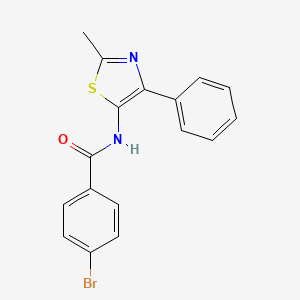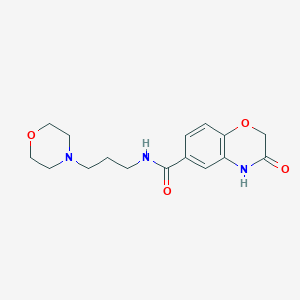![molecular formula C22H29N3O5S B11130639 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130639.png)
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound known for its diverse applications in scientific research. It is characterized by its unique chemical structure, which includes a phenylsulfamoyl group, a morpholine ring, and an acetamide moiety. This compound is often utilized in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methyl-4-(phenylsulfamoyl)phenol with N-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The acetamide moiety may also play a role in stabilizing the compound’s interaction with proteins and other biomolecules.
類似化合物との比較
Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 2-(4-methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-isopropyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C22H29N3O5S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C22H29N3O5S/c1-18-16-20(31(27,28)24-19-6-3-2-4-7-19)8-9-21(18)30-17-22(26)23-10-5-11-25-12-14-29-15-13-25/h2-4,6-9,16,24H,5,10-15,17H2,1H3,(H,23,26) |
InChIキー |
LRJOMQXBFNMUMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130559.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole](/img/structure/B11130563.png)
![N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11130569.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11130571.png)
![3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130581.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B11130591.png)

![3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130595.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B11130598.png)

![methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11130614.png)
![4-[(5Z)-5-({2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11130617.png)
![methyl 4-[(3Z)-1-[2-(dimethylamino)ethyl]-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B11130623.png)
![1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine](/img/structure/B11130630.png)
